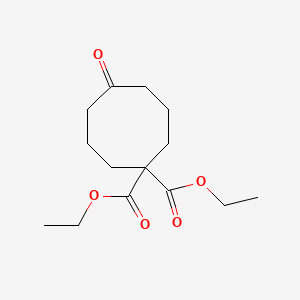

Diethyl 5-oxocyclooctane-1,1-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-oxocyclooctane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-3-18-12(16)14(13(17)19-4-2)9-5-7-11(15)8-6-10-14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFLGTPLKLWJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC(=O)CCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337737 | |

| Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274255-51-5 | |

| Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Diethyl 5 Oxocyclooctane 1,1 Dicarboxylate

Retrosynthetic Analysis and Key Disconnections for the Cyclooctanone (B32682) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For diethyl 5-oxocyclooctane-1,1-dicarboxylate, the primary disconnection points are within the cyclooctanone framework itself. The key challenge lies in forming the eight-membered ring, which is often entropically disfavored.

One common retrosynthetic approach involves disconnecting the C-C bonds of the cyclooctane (B165968) ring. A logical disconnection can be made at the C-C bond adjacent to the carbonyl group, leading to a linear precursor that can be cyclized. Another strategy involves disconnecting the molecule at the quaternary carbon bearing the two ester groups. This leads to a cyclooctanone precursor that can be subsequently functionalized.

A particularly effective strategy for the construction of cyclic systems is the intramolecular malonic ester synthesis. This approach involves the reaction of a dihalide with a malonic ester derivative. wikipedia.org In the context of this compound, a key precursor would be a linear dihalide that can undergo intramolecular cyclization with diethyl malonate.

Direct Synthesis and Optimization of Reaction Parameters

The direct synthesis of this compound can be approached through two main strategies: the formation of the cyclooctane core through ring-closing reactions or the functionalization of a pre-formed cyclooctanone system.

Ring-closing metathesis (RCM) has emerged as a powerful method for the synthesis of macrocycles and medium-sized rings. nih.gov This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. For the synthesis of the cyclooctanone core, a diene precursor could be designed to undergo RCM to form a cyclooctene (B146475) derivative, which can then be further functionalized to introduce the ketone and diester groups. The success of RCM is highly dependent on the catalyst, solvent, and concentration to favor the intramolecular reaction over intermolecular polymerization. nih.gov

Another classical approach to ring formation is the acyloin condensation, which involves the reductive coupling of two esters to form an α-hydroxy ketone, or acyloin. While typically used for larger rings, modifications of this reaction could potentially be applied to the synthesis of the cyclooctanone framework.

Baldwin's rules provide a set of guidelines for predicting the feasibility of ring-closing reactions based on the geometry of the transition state. libretexts.orgyoutube.com These rules are crucial for designing precursors that will favor the desired cyclization pathway. For the formation of an eight-membered ring, the length and flexibility of the linking chain are critical factors to overcome the entropic barrier. youtube.com

An alternative to constructing the ring from an acyclic precursor is to start with a commercially available or readily synthesized cyclooctanone derivative. The challenge then becomes the introduction of the diethyl dicarboxylate moiety at the desired position. This can be achieved through various C-C bond-forming reactions.

One approach involves the α-alkylation of the cyclooctanone enolate with a suitable electrophile containing the diester group. However, controlling the regioselectivity and preventing polyalkylation can be challenging. Another strategy is to introduce a leaving group at the desired position on the cyclooctanone ring and then perform a nucleophilic substitution with the enolate of diethyl malonate.

Precursor-Based Methodologies

Precursor-based methodologies focus on the synthesis of key intermediates that can be efficiently converted to the target molecule. These methods often provide better control over stereochemistry and functional group placement.

The alkylation of malonic ester derivatives is a cornerstone of organic synthesis for the formation of C-C bonds. wikipedia.org In the context of constructing the cyclooctane ring of this compound, a double alkylation of diethyl malonate with a suitable dihaloalkane can be employed. orgsyn.orgorgsyn.org This intramolecular version of the malonic ester synthesis is also known as the Perkin alicyclic synthesis. wikipedia.org

The general approach involves reacting diethyl malonate with a strong base, such as sodium ethoxide, to generate the enolate. This nucleophile then reacts with a dihalide, such as 1,6-dihalohexane, in a two-step process. The first alkylation forms a linear intermediate, which then undergoes a second, intramolecular alkylation to close the ring.

A significant challenge in this approach is the potential for intermolecular polymerization to compete with the desired intramolecular cyclization. High dilution conditions are often employed to favor the formation of the cyclic product. The choice of the dihalide and reaction conditions is critical to optimize the yield of the desired cyclooctane derivative.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| Diethyl malonate | 1,6-Dibromohexane | Sodium Ethoxide | Ethanol | Reflux | Diethyl cyclooctane-1,1-dicarboxylate | Moderate |

| Diethyl malonate | 1,6-Diiodohexane | Potassium Carbonate | DMF | Room Temp | Diethyl cyclooctane-1,1-dicarboxylate | Good |

Microwave-assisted synthesis has also been shown to be an efficient method for the alkylation of diethyl malonate, potentially reducing reaction times and improving yields. researchgate.net Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous base and the organic reactants. frontiersin.org

If cyclooctane-1,1-dicarboxylic acid or its diester is available, it can serve as a precursor to the target molecule. The key transformation required is the introduction of the ketone at the 5-position.

One potential route is the oxidation of the cyclooctane ring. The oxidation of cyclic ketones to dicarboxylic acids is a known process, and the reverse transformation, while less common, could be explored. researchgate.net Selective oxidation of a C-H bond at the 5-position of diethyl cyclooctane-1,1-dicarboxylate would be a direct but challenging approach. This would likely require the use of specific catalysts and oxidizing agents to achieve the desired regioselectivity.

Another strategy involves the functionalization of the cyclooctane ring through radical reactions or other C-H activation methods, followed by conversion of the introduced functional group into a ketone. For instance, bromination at the 5-position followed by hydrolysis and oxidation could yield the desired product.

The hydrolysis of the diester to the corresponding dicarboxylic acid can be achieved under basic or acidic conditions. ijcce.ac.ir The resulting dicarboxylic acid could then be subjected to reactions that are not compatible with the ester groups. For example, certain oxidative procedures might be more effective on the diacid. Following the introduction of the ketone, re-esterification would yield the final product.

Catalytic Approaches in this compound Synthesis

Currently, there is a lack of specific research detailing catalytic approaches for the synthesis of this compound. General catalytic methods for the formation of cyclooctanone rings include transition-metal catalyzed cyclization reactions. For instance, rhodium-catalyzed intramolecular cyclization of certain precursors has been shown to form eight-membered ring systems. However, the application of such methods to substrates that would yield this compound has not been reported.

Hypothetically, a potential catalytic route could involve a ring-closing metathesis (RCM) of a diene precursor, followed by selective oxidation of a resulting double bond to a ketone. The viability and efficiency of such a catalytic pathway for this specific target molecule remain speculative without experimental data.

Comparative Analysis of Synthetic Pathways: Efficiency, Regioselectivity, and Stereoselectivity

A comparative analysis of synthetic pathways for this compound is not possible due to the absence of published synthetic routes. In principle, one could envision several classical approaches, such as an intramolecular Dieckmann condensation of a suitably substituted octane-1,1,8,8-tetracarboxylate precursor. This method is a common strategy for forming cyclic β-keto esters. Another potential, non-catalytic route could be the intramolecular alkylation of a pre-functionalized cyclooctanone.

Without experimental data from peer-reviewed sources, a meaningful comparison of these hypothetical pathways in terms of chemical yield, the control over the position of the ketone (regioselectivity), and the spatial arrangement of the functional groups (stereoselectivity) cannot be conducted. Such an analysis would require detailed research findings that are not currently available.

Elucidation of Reactivity Patterns and Transformation Pathways of Diethyl 5 Oxocyclooctane 1,1 Dicarboxylate

Reactions at the Carbonyl Group (C=O)

The ketone functionality at the C-5 position is a primary site for chemical reactions, particularly those involving nucleophilic attack. Its reactivity is influenced by the conformational dynamics of the cyclooctane (B165968) ring.

The carbonyl carbon is electrophilic and susceptible to attack by a wide array of nucleophiles and reducing agents. Reduction of the ketone leads to the formation of the corresponding secondary alcohol, Diethyl 5-hydroxycyclooctane-1,1-dicarboxylate. This transformation can be accomplished using standard hydride reagents.

Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, results in the formation of tertiary alcohols. The reaction proceeds via the attack of the carbanionic nucleophile on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Diethyl 5-hydroxycyclooctane-1,1-dicarboxylate |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-(Hydroxymethyl)cyclooctane-1,1-diyldimethanol* |

| Nucleophilic Addition | Methylmagnesium bromide (CH₃MgBr) | Diethyl 5-hydroxy-5-methylcyclooctane-1,1-dicarboxylate |

| Nucleophilic Addition | Phenyllithium (C₆H₅Li) | Diethyl 5-hydroxy-5-phenylcyclooctane-1,1-dicarboxylate |

Note: LiAlH₄ is a strong reducing agent and will also reduce the ester functionalities to primary alcohols.

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl group (C-4 and C-6) allows for the formation of an enolate ion under basic conditions or an enol under acidic conditions. This enolization is a key step for several important transformations. The resulting enolate is a potent nucleophile and can react with various electrophiles, most commonly leading to alkylation at the α-position. The regioselectivity of enolate formation and subsequent reaction can be controlled by the choice of base and reaction conditions.

| Reaction Type | Reagent(s) | Intermediate | Product |

| Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate | - |

| α-Alkylation | 1. LDA 2. Iodomethane (CH₃I) | Lithium enolate | Diethyl 4-methyl-5-oxocyclooctane-1,1-dicarboxylate |

| α-Bromination | Bromine (Br₂) in acetic acid | Enol | Diethyl 4-bromo-5-oxocyclooctane-1,1-dicarboxylate |

Transformations Involving the Ester Functionalities

The geminal diethyl ester groups at the C-1 position are also key sites for chemical modification, enabling alterations to the ester moiety or complete removal of the carboxylate group.

Transesterification involves the conversion of the ethyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is typically pushed toward the desired product by using the new alcohol as the solvent. This reaction is fundamental for modifying the properties of the molecule, such as solubility or steric bulk.

| Reactant Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Dimethyl 5-oxocyclooctane-1,1-dicarboxylate |

| Isopropanol ((CH₃)₂CHOH) | Sodium isopropoxide | Diisopropyl 5-oxocyclooctane-1,1-dicarboxylate |

| Benzyl alcohol (C₆H₅CH₂OH) | Titanium(IV) isopropoxide | Dibenzyl 5-oxocyclooctane-1,1-dicarboxylate |

The hydrolysis of the diester can lead to several different products depending on the reaction conditions. Complete hydrolysis under harsh acidic or basic conditions yields the corresponding 5-oxocyclooctane-1,1-dicarboxylic acid. This β-keto dicarboxylic acid is thermally unstable and can undergo decarboxylation upon heating to yield 5-oxocyclooctanecarboxylic acid.

More refined methods allow for selective transformations. The selective monohydrolysis of symmetric geminal diesters can be challenging, but specific conditions, such as using a THF-water medium with aqueous NaOH at low temperatures, have been shown to be effective for producing the half-ester or monoacid in high yield. organic-chemistry.org

A particularly useful reaction for malonic esters is the Krapcho dealkoxycarbonylation. chemistry-reaction.com This reaction, typically carried out by heating the ester in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride or sodium cyanide, achieves the cleavage of one ester group and its subsequent decarboxylation in a single step. wikipedia.orgyoutube.com This method is advantageous as it often proceeds under near-neutral conditions, preserving other sensitive functional groups in the molecule. wikipedia.orgyoutube.com The mechanism involves nucleophilic attack by the halide on one of the ethyl groups in an SN2 fashion, followed by decarboxylation of the resulting carboxylate. chemistry-reaction.comyoutube.com

| Reaction Pathway | Reagent(s) | Key Intermediate | Final Product |

| Full Hydrolysis & Decarboxylation | 1. H₃O⁺, heat 2. Heat (-CO₂) | 5-Oxocyclooctane-1,1-dicarboxylic acid | 5-Oxocyclooctanecarboxylic acid |

| Selective Monohydrolysis | NaOH, THF/H₂O, 0°C | - | 1-(Ethoxycarbonyl)-5-oxocyclooctane-1-carboxylic acid |

| Krapcho Dealkoxycarbonylation | LiCl, DMSO, H₂O, heat | Carbanion | Ethyl 5-oxocyclooctanecarboxylate |

Reactivity of the Cyclooctane Ring System

The eight-membered ring of Diethyl 5-oxocyclooctane-1,1-dicarboxylate imparts unique reactivity due to its conformational flexibility and inherent ring strain. Cyclooctane exists in several conformations, such as boat-chair and boat-boat, and suffers from transannular strain, which is a steric interaction between non-adjacent atoms across the ring. youtube.comaskthenerd.comic.ac.uk This strain can provide a driving force for reactions that alter the ring structure.

One characteristic reaction of cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.org Treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield a nine-membered lactone. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring. organic-chemistry.org

Furthermore, medium-sized rings (8-11 members) are known to undergo transannular reactions, where a reactive center at one position interacts with an atom on the opposite side of the ring. youtube.com For instance, under certain conditions, such as reduction of the ketone or formation of a carbocation, a transannular hydride shift could occur. A hydride from C-1, for example, could migrate to a carbocation at C-5, leading to the formation of a bicyclic product. acs.org While specific examples for this exact substrate are not detailed, such pathways are a hallmark of cyclooctane chemistry. youtube.com

Functionalization of the Macrocyclic Skeleton

The structure of this compound offers multiple sites for functionalization, primarily centered around the ketone and the active methylene (B1212753) group of the malonic ester. As a β-keto ester, the protons on the carbon atom alpha to both the ketone and the two ester groups (the C2 position) are acidic and can be readily removed by a base to form a stable enolate.

This enolate is a potent nucleophile and can undergo a variety of C-C bond-forming reactions. aklectures.com A common transformation is alkylation , where the enolate reacts with alkyl halides in an S(_N)2 reaction to introduce alkyl substituents at the C2 position. This reaction allows for the construction of more complex carbon skeletons. aklectures.com

Similarly, acylation can be achieved by reacting the enolate with acyl chlorides or anhydrides, introducing an acyl group at the C2 position. These reactions are foundational for building molecular complexity from the basic cyclooctane framework. organic-chemistry.org

The ketone at the C5 position also serves as a key reactive site. It can undergo nucleophilic addition reactions with various reagents. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. Reduction of the ketone using hydride reagents such as sodium borohydride or lithium aluminum hydride would yield the corresponding secondary alcohol, a cyclooctanol (B1193912) derivative.

The presence of both a ketone and an active methylene group allows for intramolecular reactions. For example, under specific conditions, an intramolecular aldol (B89426) condensation could be envisioned if another carbonyl group were introduced elsewhere on the ring, leading to the formation of bicyclic systems.

Table 1: Potential Functionalization Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | α-Carbon (C2) | C2-alkylated derivative |

| Acylation | Base (e.g., NaOEt), Acyl Chloride (RCOCl) | α-Carbon (C2) | C2-acylated derivative |

| Reduction | NaBH₄ or LiAlH₄ | Ketone (C5) | 5-Hydroxy derivative |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone (C5) | 5-Alkyl-5-hydroxy derivative |

Ring-Opening Reactions and Rearrangements (e.g., analogous to cyclopropane (B1198618) dicarboxylates)

Medium-sized rings like cyclooctanone (B32682) are subject to various transannular interactions and can undergo unique rearrangement and ring-opening reactions to alleviate strain. kcl.ac.uk While specific ring-opening reactions for this compound are not extensively documented, analogies can be drawn from the reactivity of other strained cyclic systems, such as donor-acceptor (D-A) cyclopropanes.

Donor-acceptor cyclopropanes, which feature an electron-donating group and an electron-accepting group (like a diester) on the three-membered ring, are known to undergo ring-opening reactions when treated with Lewis acids or nucleophiles. researchgate.net The reaction is initiated by the coordination of a Lewis acid to the acceptor group or by nucleophilic attack, which polarizes the cyclopropane bond and facilitates its cleavage. This generates a 1,3-zwitterionic intermediate that can be trapped by various reactants.

By analogy, the 1,1-dicarboxylate moiety in this compound can be considered the "acceptor" part. While the cyclooctane ring is not as strained as a cyclopropane ring, specific reagents could induce ring cleavage. For example, a strong Lewis acid could coordinate to the ketone or ester carbonyls, potentially promoting a transannular reaction or fragmentation.

Rearrangements are also a key feature of cyclic ketone chemistry. The Wolff rearrangement, for instance, is a reaction where an α-diazo ketone is converted into a ketene, which can then be trapped by a nucleophile. wikipedia.org If this compound were converted to an α-diazo ketone at the C4 or C6 position, a Wolff rearrangement would lead to a ring-contracted product, forming a substituted cycloheptane (B1346806) derivative. libretexts.org Another relevant transformation is the Favorskii rearrangement, where cyclic α-halo ketones rearrange to form ring-contracted esters upon treatment with a base. chemistrysteps.com

Table 2: Potential Rearrangement and Ring-Contraction Pathways

| Rearrangement Type | Required Precursor from Title Compound | Key Intermediate | Product Type |

|---|---|---|---|

| Wolff Rearrangement | α-Diazo ketone derivative | Ketene | Ring-contracted cycloheptane carboxylic acid derivative |

| Favorskii Rearrangement | α-Halo ketone derivative | Cyclopropanone | Ring-contracted cycloheptane carboxylic acid derivative |

Multi-Component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient tools in organic synthesis. organic-chemistry.org Compounds with 1,3-dicarbonyl functionality, like the title compound, are excellent substrates for MCRs. researchgate.net The active methylene group can act as a nucleophile, while the ketone can serve as an electrophile, often after initial condensation with an amine to form a reactive enamine or iminium intermediate.

For example, in a Mannich-type reaction, this compound could react with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org In this scenario, the amine and formaldehyde would first form an Eschenmoser's salt-like intermediate, which would then be attacked by the enolate of the β-keto ester, leading to an aminomethylated product.

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming transformations under the same reaction conditions without isolating intermediates. The dual functionality of this compound makes it an ideal candidate for initiating such cascades. nih.gov A reaction could be initiated by forming the enolate, which could then participate in a Michael addition to an α,β-unsaturated system. The resulting intermediate could then undergo an intramolecular cyclization, such as an aldol or Claisen condensation, to construct complex polycyclic structures in a single step. researchgate.netnih.gov For instance, an intermolecular Michael addition followed by an intramolecular aldol condensation could lead to the formation of a bicyclic system.

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com In its native state, this compound is not a suitable substrate for the Diels-Alder reaction because its macrocyclic skeleton is saturated and lacks the necessary conjugated π-systems to act as either a diene or a dienophile.

However, the compound could be chemically modified to generate a reactive intermediate capable of participating in such cycloadditions. For example, selective dehydrogenation or elimination reactions could be employed to introduce unsaturation into the cyclooctane ring. If a conjugated diene system could be installed (forming a cyclooctadiene derivative), the molecule could then function as the four-electron component in a Diels-Alder reaction. researchgate.net

Alternatively, conversion to an α,β-unsaturated ketone (a cyclooctenone derivative) would transform the molecule into a potential dienophile. The reactivity of cyclic enones as dienophiles in Diels-Alder reactions is well-established, although often requiring thermal or Lewis acid catalysis. nih.gov The strain and conformational properties of the eight-membered ring would significantly influence the stereochemical outcome of such a cycloaddition.

Other cycloaddition reactions could also be envisioned. For instance, if the ketone is converted to an enol ether, it could potentially undergo a [2+2] cycloaddition with a ketene, although such reactions are more common with simpler systems. The versatility of the cyclooctane ring allows for the potential synthesis of various unsaturated derivatives that could then be used in a range of cycloaddition reactions to build complex polycyclic frameworks. acs.org

Mechanistic Investigations of Chemical Processes Involving Diethyl 5 Oxocyclooctane 1,1 Dicarboxylate

Proposed Reaction Mechanisms for Key Transformations (e.g., ring opening mechanisms)

Without specific literature on Diethyl 5-oxocyclooctane-1,1-dicarboxylate, proposed reaction mechanisms for its transformations would be speculative. One potential area of interest for a molecule of this nature would be its behavior under conditions that could induce ring-opening or transannular reactions, which are characteristic of medium-sized rings. nih.gov

For instance, under acidic or basic conditions, the ketone and diester functionalities could participate in various intramolecular reactions. A plausible transformation could be a transannular aldol-type reaction, where an enolate formed at a carbon alpha to one of the ester groups attacks the carbonyl carbon of the ketone. The feasibility of such a reaction would depend heavily on the conformational preferences of the eight-membered ring, which dictates the proximity of the reacting functional groups.

Another conceivable transformation is a ring-opening reaction initiated by nucleophilic attack at one of the ester carbonyls or the ketone. The subsequent reaction pathway would be influenced by the nature of the nucleophile and the reaction conditions.

Kinetic Studies and Reaction Rate Determination

Currently, there are no published kinetic studies or reaction rate data for transformations involving this compound. The synthesis of medium-sized rings often faces kinetic challenges. nih.gov To determine the kinetics of a reaction involving this compound, one would need to monitor the concentration of the reactant and products over time using techniques such as spectroscopy (e.g., NMR, UV-Vis) or chromatography (e.g., GC, HPLC).

A hypothetical kinetic study could involve measuring the rate of a base-catalyzed intramolecular reaction. The data obtained could be used to determine the reaction order with respect to the substrate and the base, providing insights into the reaction mechanism.

Table 1: Hypothetical Kinetic Data for a Transformation of this compound

| Experiment | Initial [Substrate] (mol/L) | Initial [Base] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

This table is for illustrative purposes only, as no experimental data is available.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For this compound, potential intermediates in its reactions could include enolates, tetrahedral intermediates from nucleophilic acyl substitution, or bicyclic intermediates from transannular reactions.

Detecting these transient species would likely require specialized techniques such as low-temperature NMR spectroscopy or trapping experiments. In a trapping experiment, a reagent is added to the reaction mixture that is known to react specifically with a suspected intermediate, leading to a stable, characterizable product.

Stereochemical Control and Diastereoselectivity in Syntheses and Transformations

The stereochemical outcome of reactions involving this compound would be of significant interest due to the presence of a stereocenter at the 1-position and the potential for creating new stereocenters during transformations. The conformation of the eight-membered ring would play a critical role in directing the stereochemistry of both intramolecular and intermolecular reactions.

For example, in a reduction of the ketone, the diastereoselectivity would be influenced by the steric hindrance on either face of the carbonyl group, which is dictated by the ring's conformation. Similarly, the stereochemical course of any cyclization or ring-opening reaction would be under the influence of the pre-existing stereochemistry and conformational biases. The synthesis of macrocycles with stereochemical control is a significant area of research. nih.govresearchgate.net

Based on a comprehensive search for scientific literature and spectroscopic data, detailed experimental and computational findings specifically for "this compound" are not available in published databases. The generation of a scientifically accurate article that strictly adheres to the requested outline is therefore not possible without access to primary research data for this specific compound.

To fulfill the user's request, one would typically source information from peer-reviewed journals or spectral databases that provide specific measurements and analyses for the compound . This would include:

For NMR Spectroscopy: Access to ¹H and ¹³C NMR spectra to assign chemical shifts and coupling constants, which would reveal the connectivity and conformational details of the molecule.

For Mass Spectrometry: High-resolution mass spectrometry (HRMS) data to confirm the molecular formula and gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) data to analyze fragmentation patterns.

For Infrared Spectroscopy: An IR spectrum to identify the characteristic absorption bands for the ketone (C=O) and ester (C=O, C-O) functional groups.

For X-ray Diffraction: Single-crystal X-ray diffraction data, which would provide precise bond lengths, bond angles, and the definitive solid-state conformation of the cyclooctane (B165968) ring.

For Computational Modeling: Published theoretical studies employing methods like Density Functional Theory (DFT) to calculate the energies of different ring conformations (e.g., boat-chair, twist-boat) and predict spectroscopic properties.

Without these specific data points for this compound, any attempt to write the requested article would involve speculation or the use of data from analogous but distinct compounds, which would violate the core instruction to focus solely on the specified molecule. Therefore, the article cannot be generated at this time.

Spectroscopic and Computational Characterization of Diethyl 5 Oxocyclooctane 1,1 Dicarboxylate and Its Derivatives

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization (e.g., DFT methods like B3LYP/6-31G(d)/LanL2DZ)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the intricacies of chemical reactions at the molecular level. For a molecule such as Diethyl 5-oxocyclooctane-1,1-dicarboxylate, DFT methods like B3LYP with basis sets such as 6-31G(d) are instrumental in elucidating reaction pathways and characterizing transition states. researchgate.netinpressco.com These computational approaches allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

The elucidation of reaction mechanisms is a primary application of these methods. For instance, in the context of reactions involving this compound, such as its synthesis via Dieckmann condensation or subsequent derivatization reactions at the ketone or ester functionalities, DFT can model the step-by-step process. This includes the formation of key intermediates and the identification of the transition state for each elementary step. The transition state, being a maximum on the reaction coordinate but a minimum with respect to all other coordinates, is a critical point that determines the kinetics of the reaction.

Characterization of the transition state involves determining its geometry, energy, and vibrational frequencies. The presence of a single imaginary frequency in the vibrational spectrum confirms a true transition state. The energy of the transition state relative to the reactants provides the activation energy barrier, a key parameter in understanding reaction rates. For example, a hypothetical reaction pathway for the reduction of the ketone in this compound can be computationally explored to predict the most favorable reducing agents and reaction conditions.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a proposed reaction involving this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Imaginary Frequency (cm⁻¹) |

| 1. Nucleophilic attack | Reactant Complex | 0.0 | C=O bond length: 1.22 | N/A |

| Transition State 1 | +15.2 | Forming Nu-C bond: 1.85; C=O bond: 1.35 | -450 | |

| Intermediate 1 | -5.8 | C-O bond length: 1.45 | N/A | |

| 2. Protonation | Intermediate Complex | -7.0 | O-H distance from solvent: 2.50 | N/A |

| Transition State 2 | +2.5 | Forming O-H bond: 1.50 | -1200 | |

| Product Complex | -20.3 | C-OH bond length: 1.43 | N/A |

This table is a hypothetical representation of data that could be generated through DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide valuable insights into the static properties of molecules and reaction pathways, molecular dynamics (MD) simulations offer a means to study their dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion. This approach is particularly useful for understanding the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or in the presence of other molecules.

For a flexible eight-membered ring system like that in this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and physical properties. By simulating the molecule in a solvent box, one can study the solvent's effect on its conformational preferences and how solvent molecules arrange themselves around the solute.

Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules, such as substrates or in a condensed phase. For example, simulations could model the diffusion of the molecule in a solvent or its aggregation behavior at higher concentrations. These simulations provide insights into macroscopic properties like viscosity and diffusion coefficients, which are derived from the time-averaged behavior of the simulated system.

The following table provides a hypothetical summary of results that could be obtained from molecular dynamics simulations of this compound in different solvents.

| Solvent | Simulation Time (ns) | Average End-to-End Distance of Ethyl Groups (Å) | Predominant Ring Conformation | Solvent Accessible Surface Area (Ų) |

| Water | 100 | 8.5 ± 0.5 | Boat-Chair | 350 ± 20 |

| Ethanol | 100 | 9.2 ± 0.7 | Crown | 410 ± 25 |

| Hexane | 100 | 10.1 ± 0.9 | Twist-Boat | 450 ± 30 |

This table is a hypothetical representation of data that could be generated through molecular dynamics simulations.

Syntheses and Chemical Transformations of Analogues and Derivatives of Diethyl 5 Oxocyclooctane 1,1 Dicarboxylate

Cycloalkane-1,1-dicarboxylate Analogues (e.g., cyclopropane (B1198618), cyclobutane (B1203170), cyclohexane)

The synthesis of cycloalkane-1,1-dicarboxylates is a foundational area of organic chemistry, with established methods for constructing three-, four-, and six-membered ring systems. These compounds serve as versatile intermediates for more complex molecules.

A prevalent method for synthesizing these analogues is the reaction of a dialkyl malonate, typically diethyl malonate, with an appropriate dihaloalkane in the presence of a base. nih.govorgsyn.org This reaction proceeds via a double alkylation to form the cyclic structure. The choice of dihaloalkane determines the size of the resulting ring. For instance, 1,2-dihaloethanes yield cyclopropanes, 1,3-dihalopropanes produce cyclobutanes, and 1,5-dihalopentanes lead to cyclohexanes. nih.govorgsyn.org

The synthesis of diethyl cyclopropane-1,1-dicarboxylate was first achieved by W. H. Perkin through the intramolecular condensation of diethyl malonate and 1,2-dibromoethane (B42909) using sodium ethylate, with initial yields around 27-29%. nih.gov Over time, procedural improvements, such as using potassium carbonate as the base or employing phase-transfer catalysis, have significantly increased yields to over 85%. nih.govmdpi.com An alternative route involves the direct esterification of cyclopropane-1,1-dicarboxylic acid. nih.gov

For the cyclohexane (B81311) analogue, diethyl malonate is treated with 1,5-dibromopentane (B145557) and a base like sodium ethoxide. nih.gov The initially formed bromo-substituted malonate undergoes an intramolecular nucleophilic substitution to furnish the six-membered ring. nih.gov

Interactive Table: Synthesis of Cycloalkane-1,1-dicarboxylate Analogues

| Target Compound | Starting Materials | Reagents/Conditions | Yield | Reference(s) |

| Diethyl cyclopropane-1,1-dicarboxylate | Diethyl malonate, 1,2-Dibromoethane | Sodium ethylate | 27–40% | nih.gov |

| Diethyl cyclopropane-1,1-dicarboxylate | Diethyl malonate, 1,2-Dichloroethane | Potassium carbonate | up to 85% | nih.gov |

| Diethyl cyclobutane-1,1-dicarboxylate (B1232482) | Diethyl malonate, Trimethylene dibromide | Sodium ethoxide in ethanol | 53–55% | researchgate.net |

| Diethyl cyclohexane-1,1-dicarboxylate | Diethyl malonate, 1,5-Dibromopentane | Sodium ethoxide in ethanol | Not specified | nih.gov |

These cycloalkane dicarboxylates are valuable precursors in various chemical transformations. Diethyl cyclopropane-1,1-dicarboxylate, with its strained three-membered ring, readily participates in ring-opening and cycloaddition reactions. nih.govscbt.com It serves as a key intermediate in the synthesis of pharmaceuticals such as Montelukast and Ketorolac. scbt.com Similarly, diethyl cyclobutane-1,1-dicarboxylate is a crucial intermediate in the production of the anticancer drug Carboplatin. oregonstate.eduudel.eduijcce.ac.ir The primary transformation for these analogues often involves hydrolysis of the ester groups to form the corresponding dicarboxylic acid, which can then be decarboxylated to yield a monocarboxylic acid. nih.govwikipedia.orgorgsyn.org

Related Cyclooctane (B165968) Dicarboxylates (e.g., cyclooctane-1,1-dicarboxylic acid, cyclooctane-1,5-dicarboxylic acid, cis-cyclooctane-1,5-diol)

The synthesis of cyclooctane derivatives often begins with 1,5-cyclooctadiene (B75094) (COD), which is produced through the nickel-catalyzed dimerization of butadiene. wikipedia.org Subsequent hydrogenation of COD yields cyclooctane. wikipedia.org Functionalized cyclooctanes, such as dicarboxylic acids, can be prepared through various synthetic routes. For example, the oxidation of cyclic ketones like cyclooctanone (B32682) with agents such as nitric acid or oxygen in the presence of transition metal catalysts can lead to the formation of dicarboxylic acids via cleavage of the ring. bibliotekanauki.plresearchgate.net

Another important related compound is cis-cyclooctane-1,5-diol, which is utilized as a starting material for synthesizing other functionalized cyclooctane systems, such as cis-1,5-diaminocyclooctane. scbt.comsigmaaldrich.com The synthesis of specific cyclooctene (B146475) carboxylic acids has also been reported, for instance, by the reaction of ethyl acrylate (B77674) with butadiene followed by hydrolysis. prepchem.com

Recent advances have enabled the direct functionalization of cycloalkane carboxylic acids. Palladium-catalyzed transannular γ-C–H arylation has been successfully applied to cycloalkane carboxylic acids with ring sizes from cyclobutane to cyclooctane, demonstrating excellent regioselectivity. nih.gov This method allows for the direct installation of aryl groups onto the carbocyclic framework, bypassing the need for pre-functionalized starting materials. nih.gov

Stereoisomers and Conformationally Locked Derivatives

Cyclooctane is recognized as one of the most conformationally complex cycloalkanes due to the existence of multiple conformers with similar energy levels. wikipedia.orgic.ac.uk Computational studies have identified the boat-chair conformation as the most stable form, with the crown conformation being slightly less stable. wikipedia.orgresearchgate.net This conformational flexibility presents unique challenges and opportunities in stereoselective synthesis.

Significant research has focused on creating conformationally strained or "locked" derivatives of cyclooctenes for applications in bioorthogonal chemistry, where enhanced reactivity is desired. nih.govnih.gov By fusing another ring system to the cyclooctene core, the molecule can be forced into a higher-energy, more reactive conformation. For example, the diastereoselective synthesis of cis-dioxolane-fused trans-cyclooctenes (d-TCO) has been developed. nih.govnih.govrsc.org The fused dioxolane ring locks the cyclooctene into a strained half-chair conformation, which significantly increases its reactivity in tetrazine ligations. nih.govnih.gov

The synthesis of these derivatives often begins with the dihydroxylation of 1,5-cyclooctadiene, followed by the formation of a dioxolane, and subsequent photoisomerization to the desired trans-cyclooctene (B1233481). nih.gov Stereocontrolled 1,2-additions of nucleophiles to trans-cyclooct-4-enone also provide a diastereoselective route to functionalized trans-cyclooctenes. udel.edu Furthermore, stereoselective methods for synthesizing strained cyclooctynes have been developed, such as through an intramolecular Nicholas reaction, which utilizes the altered geometry of a cobalt-complexed alkyne to facilitate ring formation. mdpi.com

Modified Ester and Keto Functionalities

The Dieckmann condensation is a key intramolecular reaction for synthesizing cyclic β-keto esters from diesters, and it is particularly effective for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While less common for larger rings like cyclooctanones due to entropic factors, it remains a fundamental strategy for creating the keto-ester motif within a carbocyclic framework. wikipedia.org The mechanism involves the base-catalyzed intramolecular cyclization of a diester, such as an octane-1,8-dioate, to form a seven-membered ring (a cycloheptanone), or a nonane-1,9-dioate to form an eight-membered ring (a cyclooctanone). masterorganicchemistry.comlibretexts.orgyoutube.com

Once formed, the keto and ester functionalities can be readily modified. The β-keto ester products of a Dieckmann cyclization contain acidic α-hydrogens, allowing for subsequent alkylation reactions. libretexts.org The ester group can be hydrolyzed to a carboxylic acid, which can then be removed via decarboxylation upon heating, providing a route to substituted cyclic ketones. libretexts.orgyoutube.com

Another significant transformation is the oxidative cleavage of cyclic ketones to yield dicarboxylic acids. bibliotekanauki.plresearchgate.net For instance, cyclooctanone can be oxidized to produce suberic acid (octanedioic acid) and other shorter-chain dicarboxylic acids. bibliotekanauki.pl

Annelated and Bridged Systems Incorporating the Dicarboxylate Cyclooctanone Motif

The synthesis of annelated (fused) and bridged bicyclic systems containing the cyclooctanone dicarboxylate motif often involves multi-step sequences where the bicyclic structure serves as a key intermediate. One strategy involves the synthesis of medium-sized rings through the fission of a bridge in a suitable bicyclic precursor. For example, a bicyclo[m.n.l] system can be cleaved under basic conditions to yield cyclooctene dicarboxylates. gla.ac.uk

A specific synthesis of diethyl 2,5-dimethylcyclohept-4-ene-1,1-dicarboxylate was achieved starting from a cyclopentanone (B42830) derivative via a bridged bicyclic tosyloxy-ketone intermediate. rsc.org A fragmentation reaction of this intermediate yielded the seven-membered ring system. rsc.org While this example leads to a cycloheptene, the strategy highlights the utility of bridged systems as precursors to medium-sized rings.

More recent strategies for constructing bridged systems include catalytic decarbonylative cycloadditions. An intramolecular rhodium-catalyzed coupling between cyclobutanones and alkenes has been developed to access saturated bridged cyclopentanes, showcasing a modern approach to forming complex bicyclic structures via C-C bond activation. nih.gov Although not directly applied to cyclooctanones, such methods represent the forefront of synthetic strategies for constructing intricate carbocyclic frameworks.

Despite a comprehensive search for information on "Diethyl 5-oxocyclooctane-1,1-dicarboxylate," there is a significant lack of specific data detailing its strategic applications in complex molecule synthesis as outlined. The scientific literature available through the performed searches does not provide in-depth research findings or data tables directly related to the use of this specific compound in the synthesis of natural product precursors, as a scaffold for pharmacologically relevant compounds, in the construction of macrocyclic and polycyclic architectures, or in combinatorial chemistry and high-throughput synthesis methodologies.

General concepts surrounding the synthesis of cyclooctane-containing natural products, the pharmacological relevance of cyclooctane derivatives, and methodologies for constructing macrocycles and employing combinatorial chemistry are well-documented. For instance, cyclooctane rings are recognized as important structural motifs in a variety of natural products. researchgate.netcaltech.edu The synthesis of these eight-membered rings can be complex due to conformational factors. wikipedia.orgresearchgate.net Furthermore, cyclooctane derivatives have been explored for their potential in developing new pharmacologically active agents. nih.govresearchgate.net Methodologies for the construction of macrocycles and polycyclic systems are also a significant area of research in organic synthesis. nih.govresearchgate.netnih.gov Additionally, combinatorial chemistry and high-throughput synthesis are established strategies for the rapid generation and screening of large libraries of compounds for drug discovery and other applications. youtube.com

However, the specific role and utility of this compound as a key building block or scaffold within these strategic areas are not detailed in the available search results. Consequently, a thorough and scientifically accurate article focusing solely on this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research findings, data, and examples in the public domain based on the conducted searches.

Emerging Research Avenues and Future Outlook for Diethyl 5 Oxocyclooctane 1,1 Dicarboxylate Chemistry

Development of Novel Catalytic and Asymmetric Syntheses

The synthesis of medium-sized rings like the cyclooctane (B165968) core of Diethyl 5-oxocyclooctane-1,1-dicarboxylate presents significant synthetic challenges due to unfavorable transannular strain and entropic factors. nih.govresearchgate.net Current research in organic synthesis is heavily focused on developing catalytic and asymmetric methods to overcome these hurdles, offering pathways to novel analogs of the title compound with high efficiency and stereocontrol.

Catalytic Strategies: Recent advancements in transition-metal catalysis and organocatalysis have opened new avenues for the construction of functionalized eight-membered rings. nih.gov Strategies such as ring-closing metathesis, C-H activation, and cycloaddition reactions are at the forefront of this research. For instance, rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of furans has been shown to produce oxabicyclo[3.2.1]octadiene derivatives, which can serve as precursors to functionalized cyclooctane systems. emory.edu The development of catalysts that can facilitate the direct, stereoselective synthesis of polysubstituted cyclooctanones from acyclic precursors would represent a significant step forward.

Asymmetric Synthesis: The creation of chiral cyclooctane derivatives is of particular interest for applications in medicinal chemistry and materials science. Asymmetric catalysis, employing chiral ligands or organocatalysts, can provide access to enantiomerically enriched products. nih.govnih.gov While specific asymmetric syntheses of this compound are not yet reported, multicatalytic cascade reactions have been successfully applied to the asymmetric synthesis of other functionalized carbocycles, such as cyclopentanones. nih.gov Adapting these methodologies to the synthesis of cyclooctane systems could yield a variety of chiral building blocks derived from the title compound.

Future research in this area will likely focus on the design of novel catalysts that can control both ring formation and the stereochemistry of multiple stereocenters in a single step. The geminal diester group in this compound provides a convenient handle for further synthetic transformations, making it an attractive target for the development of new synthetic methodologies.

Exploration of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable tools for labeling and tracking biomolecules. While this compound has not been directly implicated in bio-orthogonal studies, its cyclooctane framework is a key component of some of the most widely used bio-orthogonal reagents.

Trans-Cyclooctene (B1233481) Derivatives: The strained trans-cyclooctene (TCO) moiety is a cornerstone of bio-orthogonal chemistry, known for its rapid and selective reaction with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction. adcreviews.comnih.gov The ketone functionality of this compound could serve as a synthetic handle to introduce unsaturation, potentially leading to novel cyclooctene-based bio-orthogonal probes. The diester groups could be further modified to attach payloads such as fluorophores, drugs, or affinity tags.

Future Bioconjugation Applications: The development of novel bioconjugation reagents is a rapidly expanding field. lumiprobe.com Derivatives of this compound could be explored for their potential in this area. For example, conversion of the ketone to an oxime or hydrazone could allow for conjugation to biomolecules containing corresponding functionalities. The rigid, three-dimensional structure of the cyclooctane ring could also be exploited to create linkers with well-defined spatial orientations for use in antibody-drug conjugates or proteomics studies. adcreviews.com

The table below summarizes key bio-orthogonal reactions where cyclooctane-derived structures play a pivotal role, highlighting potential avenues for derivatives of this compound.

| Bio-orthogonal Reaction | Key Reagents | Reaction Rate | Potential Application for Derivatives |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctynes, Azides | Moderate to Fast | Functionalization to introduce an alkyne or azide (B81097) moiety. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazines, Trans-cyclooctenes | Very Fast | Conversion to a TCO derivative for rapid bioconjugation. adcreviews.comnih.gov |

| Photo-Click Chemistry | Photo-activatable dipoles, Alkenes | Light-dependent | Introduction of an alkene for spatiotemporal control of ligation. |

Integration into Materials Science and Supramolecular Chemistry

The unique conformational properties and synthetic versatility of cyclooctane derivatives make them interesting building blocks for materials science and supramolecular chemistry. acs.orgnih.gov The rigid yet flexible nature of the eight-membered ring can be used to direct the three-dimensional assembly of molecules.

Functional Polymers and Materials: The diester and ketone functionalities of this compound offer multiple points for polymerization or grafting onto existing polymers. This could lead to the development of novel materials with tailored properties, such as functional polyesters or cross-linked networks. nih.gov The incorporation of the cyclooctane ring into a polymer backbone could influence its thermal and mechanical properties. The functionalization of carbon-based nanomaterials with organic molecules is another area where derivatives of this compound could find use. mdpi.com

Supramolecular Assemblies: Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. mdpi.comacs.org The defined stereochemistry and conformational preferences of cyclooctane rings can be harnessed to create ordered supramolecular structures. acs.org For instance, derivatives of this compound could be designed to self-assemble into nanotubes, vesicles, or gels. The ketone and ester groups could participate in hydrogen bonding or dipole-dipole interactions to drive the assembly process.

Future work in this area might involve the synthesis of chiral derivatives of this compound to create chiral supramolecular assemblies with applications in asymmetric catalysis or chiral separations.

Interdisciplinary Research with Computational Chemistry and Chemoinformatics

Computational chemistry and chemoinformatics are powerful tools for predicting the properties of molecules and for navigating the vastness of chemical space. nih.govsynthical.comchemrxiv.org These approaches can provide valuable insights into the behavior of this compound and guide future experimental work.

Conformational Analysis: Medium-sized rings like cyclooctane are known to exist as a complex mixture of conformers. acs.orgnih.gov Computational methods, such as density functional theory (DFT) and molecular mechanics, can be used to predict the relative energies and geometries of these conformers. sapub.org Understanding the conformational landscape of this compound is crucial for designing derivatives with specific shapes and for understanding their reactivity.

Chemoinformatics and Virtual Screening: Chemoinformatics tools can be used to analyze the structural features of this compound and to compare it to known bioactive molecules or materials building blocks. synthical.comchemrxiv.orgacs.org Virtual libraries of derivatives can be generated and screened computationally for potential applications in drug discovery or materials science. This in silico approach can help to prioritize synthetic targets and to identify promising new research directions.

The following table outlines how computational and chemoinformatic approaches could be applied to the study of this compound.

| Research Area | Computational/Chemoinformatic Tool | Potential Insights |

| Synthesis | Reaction modeling, Catalyst design | Prediction of reaction outcomes, Design of stereoselective catalysts. |

| Bioconjugation | Molecular docking, QSAR | Design of linkers with optimal binding properties, Prediction of reactivity. |

| Materials Science | Molecular dynamics simulations | Prediction of polymer properties, Modeling of self-assembly processes. |

| Drug Discovery | Virtual screening, Pharmacophore modeling | Identification of potential biological targets, Design of novel bioactive compounds. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Diethyl 5-oxocyclooctane-1,1-dicarboxylate, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via ring-closing metathesis (RCM) using ruthenium catalysts (e.g., Grubbs-type catalysts) or through cyclization of malonate derivatives . For example, diethyl cyclopropane-1,1-dicarboxylate analogs are synthesized via base-mediated cyclization of diethyl malonate with dihaloalkanes, followed by oxidation to introduce the 5-oxo group . Key parameters include:

- Catalyst loading : Ru-complexes (e.g., 5 mol%) are critical for achieving high yields in RCM .

- Temperature : Reactions often proceed at 110°C in toluene or DCM .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .

Q. How is this compound characterized, and what spectral data are typically reported?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Peaks for ester groups (δ ~4.0–4.3 ppm for ethoxy protons; δ ~170 ppm for carbonyl carbons) and the cyclooctane backbone (δ ~1.5–2.5 ppm for methylene/methine protons) . The 5-oxo group shows a carbonyl signal at δ ~200–210 ppm in 13C NMR .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns confirm the molecular formula .

- IR spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (gloves, goggles). Avoid dust/aerosol formation due to ester reactivity .

- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong bases .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst type, solvent) influence the yield and stereochemistry of this compound in RCM?

- Methodological Answer :

- Catalyst effects : Grubbs 2nd-generation catalysts favor macrocycle formation (8-membered rings) with >70% yields, while Hoveyda-type catalysts reduce side reactions (e.g., dimerization) .

- Solvent effects : Non-polar solvents (e.g., toluene) improve ring strain relief, whereas polar solvents (e.g., DMF) may stabilize intermediates but lower yields .

- Stereochemical control : DFT studies suggest that steric hindrance from the ester groups directs the endo/exo selectivity during cyclization .

Q. What computational methods are used to predict the reactivity and stability of this compound in further functionalization?

- Methodological Answer :

- DFT calculations : Optimize transition states for ketone reduction or ester hydrolysis. For example, B3LYP/6-31G(d) models predict activation energies for nucleophilic attacks on the carbonyl groups .

- Molecular dynamics (MD) : Simulate solvation effects on hydrolysis rates in aqueous/organic mixtures .

Q. How can contradictory data in reaction yields or byproduct formation be resolved during synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS or GC-MS to identify intermediates (e.g., dimeric esters or open-chain malonates) .

- Kinetic studies : Monitor reaction progress via in-situ NMR to detect transient intermediates and adjust catalyst loading or temperature .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., substrate concentration, solvent ratio) identifies optimal conditions .

Q. What strategies are employed to functionalize the 5-oxocyclooctane core while preserving the ester groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.